Dec-2-ynoyl-coenzyme A

Description

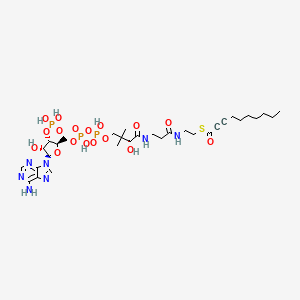

Structure

2D Structure

Properties

CAS No. |

105528-05-0 |

|---|---|

Molecular Formula |

C31H50N7O17P3S |

Molecular Weight |

917.8 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dec-2-ynethioate |

InChI |

InChI=1S/C31H50N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-9,12-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1 |

InChI Key |

CEGGBBHEUBHATI-HSJNEKGZSA-N |

SMILES |

CCCCCCCC#CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomeric SMILES |

CCCCCCCC#CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCC#CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-decynoyl-CoA coenzyme A, dec-2-ynoyl- dec-2-ynoyl-coenzyme A |

Origin of Product |

United States |

Enzymatic Mechanisms and Molecular Interactions of Dec 2 Ynoyl Coenzyme a

Dec-2-ynoyl-Coenzyme A as an Enzymatic Substrate

Despite its inhibitory properties, this compound can be recognized and processed by specific enzymes within the mitochondrial matrix. This substrate activity is particularly evident in its interaction with the β-oxidation pathway.

Hydration by Mitochondrial Trans-2-Enoyl-CoA Hydratase (Crotonase)

This compound serves as a substrate for the mitochondrial enzyme trans-2-enoyl-CoA hydratase, also known as crotonase. nih.gov This enzyme normally catalyzes the hydration of a trans-double bond between the second and third carbons of an enoyl-CoA intermediate during fatty acid β-oxidation. In the case of this compound, crotonase facilitates the addition of a water molecule across the acetylenic bond. nih.gov This hydration event is a critical first step in its metabolic conversion.

Subsequent Conversion to Beta-Ketoacyl-Coenzyme A Intermediates

The hydration of this compound by crotonase does not yield a stable hydroxyacyl intermediate. Instead, it forms an unstable enol intermediate. nih.gov This intermediate rapidly undergoes a non-enzymatic rearrangement, a tautomerization, to form the corresponding β-ketoacyl-coenzyme A, specifically beta-ketodecanoyl-CoA. nih.gov The formation of this product has been confirmed experimentally by observing the characteristic absorbance peak of its Mg2+-enolate complex. nih.gov

Table 1: Enzymatic Processing of this compound by Crotonase

| Step | Enzyme | Reaction | Product |

| 1 | Mitochondrial Trans-2-Enoyl-CoA Hydratase (Crotonase) | Hydration of the triple bond | Unstable Enol Intermediate |

| 2 | Non-enzymatic | Rearrangement (Tautomerization) | Beta-Ketodecanoyl-Coenzyme A |

This compound as an Enzymatic Inhibitor

The presence of the acetylenic bond in this compound also confers upon it significant inhibitory capabilities, targeting key enzymes in both fatty acid synthesis and degradation pathways.

Inhibition of Microsomal Fatty Acid Chain Elongation Pathway Enzymes

In the endoplasmic reticulum, the microsomal fatty acid chain elongation system is responsible for the lengthening of fatty acid chains. Studies have shown that this compound acts as an inhibitor of this pathway. nih.govmedkoo.com Its inhibitory action is not uniform across all enzymes of the elongation complex. While the condensing enzyme, β-ketoacyl-CoA reductase, and β-hydroxyacyl-CoA dehydrase activities are unaffected, this compound specifically targets the final enzyme of the cycle. nih.gov

Specific Inhibition of Trans-2-Enoyl-CoA Reductase Activity

The primary site of inhibition within the microsomal fatty acid chain elongation system is trans-2-enoyl-CoA reductase. nih.gov This enzyme is responsible for the reduction of the trans-double bond to a saturated acyl-CoA. This compound exhibits noncompetitive inhibition of this reductase with an inhibition constant (Ki) of 2.5 µM. nih.gov The proposed mechanism of inhibition involves the covalent modification of a critical sulfhydryl group at or near the active site of the enzyme by the reactive acetylenic group of the inhibitor. nih.gov This is supported by observations that thiol-protecting agents like dithiothreitol (B142953) can prevent this inactivation. nih.gov This specific inhibition leads to an accumulation of the preceding intermediates, β-hydroxyacyl-CoA and trans-2-enoyl-CoA, without the formation of the final elongated saturated product. nih.gov

Table 2: Inhibition of Microsomal Trans-2-Enoyl-CoA Reductase by this compound

| Parameter | Value | Reference |

| Inhibited Enzyme | Trans-2-Enoyl-CoA Reductase | nih.gov |

| Location | Microsomal Fatty Acid Chain Elongation Pathway | nih.gov |

| Type of Inhibition | Noncompetitive | nih.gov |

| Inhibition Constant (Ki) | 2.5 µM | nih.gov |

| Proposed Mechanism | Covalent modification of a critical sulfhydryl group | nih.gov |

Inhibition of Peroxisomal Bifunctional Hydratase Activity

In peroxisomes, fatty acid β-oxidation is carried out by a set of enzymes distinct from their mitochondrial counterparts. One such enzyme is the peroxisomal bifunctional enzyme, which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. While mitochondrial crotonase can utilize this compound as a substrate, the peroxisomal bifunctional hydratase is markedly inhibited by it. nih.gov This differential sensitivity highlights the structural and mechanistic differences between the mitochondrial and peroxisomal hydratase enzymes.

Mechanistic Insights into Enzyme Inactivation (e.g., Covalent Binding)

This compound has been identified as a potent inhibitor of specific enzymes involved in fatty acid metabolism, primarily through a mechanism of covalent modification. This targeted inactivation highlights the compound's potential as a tool for studying enzymatic pathways.

Research on the rat liver microsomal fatty acid chain elongation system has revealed that this compound specifically and markedly inhibits the trans-2-enoyl-CoA reductase activity, with a reported inhibition constant (Ki) of 2.5 μM. wikipedia.org In contrast, other enzymes in this pathway, such as the condensing enzyme, β-ketoacyl-CoA reductase, and β-hydroxyacyl-CoA dehydrase, remain unaffected. wikipedia.org The inhibition of trans-2-enoyl-CoA reductase leads to an accumulation of the intermediates β-hydroxyacyl-CoA and trans-2-enoyl-CoA, without the formation of the final saturated product, confirming the specific site of action. wikipedia.org

Interestingly, this compound exhibits a dual action in different subcellular compartments and enzymatic contexts. While it inhibits mitochondrial trans-2-enoyl CoA reductase and the peroxisomal bifunctional hydratase, it acts as a substrate for the mitochondrial trans-2-enoyl CoA hydratase, also known as crotonase. aocs.org In the presence of mitochondrial crotonase, Dec-2-ynoyl-CoA is hydrated to an unstable enol intermediate, which then rearranges to form β-ketodecanoyl-CoA. aocs.org This demonstrates the high degree of specificity in the molecular interactions of this compound with different enzymes.

| Enzyme | Effect of this compound | Mechanism/Comment |

| trans-2-enoyl-CoA reductase (microsomal) | Inhibition (Ki = 2.5 μM) | Covalent binding to a critical sulfhydryl group at the active site. wikipedia.org |

| Condensing enzyme (microsomal) | No effect | - |

| β-ketoacyl-CoA reductase (microsomal) | No effect | - |

| β-hydroxyacyl-CoA dehydrase (microsomal) | No effect | - |

| trans-2-enoyl CoA reductase (mitochondrial) | Inhibition | Markedly inhibited. aocs.org |

| Peroxisomal bifunctional hydratase | Inhibition | Markedly inhibited. aocs.org |

| trans-2-enoyl CoA hydratase (crotonase, mitochondrial) | Substrate | Hydrated to an unstable enol intermediate, which rearranges to β-ketodecanoyl-CoA. aocs.org |

Related Enzyme Systems Interacting with Fatty Acyl-Coenzyme A Intermediates

The metabolism of fatty acids involves a complex interplay of various enzymes that handle a diverse range of fatty acyl-CoA intermediates. Understanding these related systems provides a broader context for the interactions of specific compounds like this compound.

2,4-Dienoyl-Coenzyme A Reductase (DECR1) Activity and Stereospecificity

2,4-Dienoyl-Coenzyme A Reductase (DECR1) is an auxiliary enzyme essential for the β-oxidation of polyunsaturated fatty acids that contain double bonds at even-numbered positions. aocs.orgwikipedia.org Its primary function is to catalyze the NADPH-dependent reduction of 2,4-dienoyl-CoA thioesters to trans-3-enoyl-CoA. wikipedia.orguniprot.org This reaction is a critical step that allows the metabolic machinery to bypass the problematic dienoyl intermediate, which is not a suitable substrate for the subsequent enzyme in the β-oxidation spiral, enoyl-CoA hydratase. wikipedia.org The reaction catalyzed by DECR1 is considered the rate-limiting step in this auxiliary pathway. wikipedia.orgresearchgate.net

A remarkable feature of DECR1 is its lack of stereospecificity concerning the C4 double bond of its substrate. wikipedia.orgbiorxiv.org The enzyme can efficiently reduce both 2-trans,4-cis-dienoyl-CoA and 2-trans,4-trans-dienoyl-CoA thioesters. wikipedia.org This is unusual, as most enzymes exhibit high stereoselectivity. Following the action of DECR1, the resulting trans-3-enoyl-CoA is then isomerized by enoyl-CoA isomerase to the trans-2-enoyl-CoA, which can re-enter the main β-oxidation pathway. wikipedia.org

Enoyl-CoA Isomerase Function in Unsaturated Fatty Acid Beta-Oxidation

Enoyl-CoA isomerase is another crucial auxiliary enzyme in the β-oxidation of unsaturated fatty acids, particularly those with double bonds at odd-numbered carbon positions. wikipedia.orgaocs.org Its function is to shift the position of the double bond in the acyl-CoA intermediate. wikipedia.org Specifically, it catalyzes the isomerization of a cis- or trans-3-enoyl-CoA to a trans-2-enoyl-CoA. wikipedia.org This is a necessary step because the standard enzymes of β-oxidation are specific for trans-2-enoyl-CoA substrates. wikipedia.org By repositioning the double bond, enoyl-CoA isomerase ensures that the fatty acid can be completely degraded. wikipedia.orgjackwestin.com The enzyme is also required for the metabolism of fatty acids with double bonds at even-numbered positions, as the action of 2,4-dienoyl-CoA reductase on these molecules produces a 3-enoyl-CoA intermediate that must be isomerized. aocs.org

Acyl-Coenzyme A Synthetase Activation of Free Fatty Acids

Before free fatty acids can be metabolized through β-oxidation or utilized for the synthesis of complex lipids, they must first be activated. nih.govcreative-proteomics.com This activation is catalyzed by acyl-Coenzyme A synthetases (ACS), which are a family of enzymes with varying substrate specificities for fatty acids of different chain lengths and degrees of saturation. nih.govplos.org The activation process is a two-step reaction that requires ATP. nih.govunl.edu

In the first step, the fatty acid is adenylated to form an acyl-AMP intermediate, with the release of pyrophosphate. unl.edu In the second step, the acyl group is transferred from AMP to the sulfhydryl group of coenzyme A, forming a thioester bond and yielding the activated acyl-CoA molecule. nih.govunl.edu This activated fatty acyl-CoA can then be transported into the mitochondria for β-oxidation or directed towards anabolic pathways in other cellular compartments. creative-proteomics.complos.org

(R)-Specific Enoyl-Coenzyme A Hydratases in Polyhydroxyalkanoate Biosynthesis

(R)-specific enoyl-Coenzyme A hydratases play a key role in the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various bacteria as carbon and energy storage materials. nih.gov These enzymes provide a direct link between fatty acid β-oxidation and PHA synthesis. nih.govsemanticscholar.org They catalyze the stereospecific hydration of trans-2-enoyl-CoA intermediates, derived from the β-oxidation of fatty acids, to form (R)-3-hydroxyacyl-CoA monomers. nih.govasm.org This is in contrast to the (S)-specific hydratases typically found in the β-oxidation pathway.

The (R)-3-hydroxyacyl-CoA monomers are the direct precursors for PHA synthase, which polymerizes them into PHA. nih.gov Studies on enzymes like PhaJ from Aeromonas caviae have shown that they exhibit substrate specificity, with a preference for enoyl-CoAs of short to medium chain length (C4 to C6). nih.govasm.org The discovery of genes encoding these (R)-specific hydratases within PHA biosynthetic gene clusters underscores their dedicated role in channeling intermediates from fatty acid degradation into the production of these biopolymers. nih.govsemanticscholar.org

| Enzyme Family/System | Primary Function | Relevance to Fatty Acyl-CoA Metabolism |

| 2,4-Dienoyl-Coenzyme A Reductase (DECR1) | Reduction of 2,4-dienoyl-CoA to trans-3-enoyl-CoA. wikipedia.org | Essential for the β-oxidation of polyunsaturated fatty acids with double bonds at even-numbered positions. aocs.orgwikipedia.org |

| Enoyl-CoA Isomerase | Isomerization of cis- or trans-3-enoyl-CoA to trans-2-enoyl-CoA. wikipedia.org | Required for the complete β-oxidation of most unsaturated fatty acids. wikipedia.orgaocs.org |

| Acyl-Coenzyme A Synthetase (ACS) | Activation of free fatty acids to fatty acyl-CoA. nih.gov | A prerequisite for all metabolic pathways involving fatty acids, including β-oxidation and lipid synthesis. nih.govcreative-proteomics.com |

| (R)-Specific Enoyl-Coenzyme A Hydratase | Stereospecific hydration of trans-2-enoyl-CoA to (R)-3-hydroxyacyl-CoA. nih.govasm.org | Channels intermediates from fatty acid β-oxidation into the biosynthesis of polyhydroxyalkanoates (PHAs). nih.govsemanticscholar.org |

| Fatty Acyl-Coenzyme A Oxidase (FOX1) | Oxidation of acyl-CoA to trans-2-enoyl-CoA in peroxisomes. nih.govwikipedia.org | The first and often rate-limiting step in the peroxisomal β-oxidation of fatty acids. nih.gov |

| Hydroxyl-Coenzyme A Dehydrogenase/Enoyl-Coenzyme A Hydratase (FOX2) | Catalyzes the hydration and dehydrogenation steps in peroxisomal β-oxidation. nih.gov | A multifunctional enzyme that carries out the second and third steps of the peroxisomal β-oxidation pathway. nih.gov |

Roles of Fatty Acyl-Coenzyme A Oxidase (FOX1) and Hydroxyl-Coenzyme A Dehydrogenase/Enoyl-Coenzyme A Hydratase (FOX2)

In eukaryotes, β-oxidation of fatty acids occurs in both mitochondria and peroxisomes. The peroxisomal system has a distinct set of enzymes and is particularly important for the metabolism of very long-chain fatty acids, branched-chain fatty acids, and certain other lipids.

Fatty acyl-Coenzyme A oxidase (FOX1, also known as ACOX) is the first and often rate-limiting enzyme in the peroxisomal β-oxidation pathway. nih.govwikipedia.org It catalyzes the oxidation of a fatty acyl-CoA to a trans-2-enoyl-CoA. wikipedia.orguniprot.org Unlike its mitochondrial counterpart, acyl-CoA dehydrogenase, which transfers electrons to the electron transport chain via FAD, FOX1 transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂). wikipedia.org This hydrogen peroxide is then detoxified by catalase within the peroxisome.

The subsequent steps of hydration and dehydrogenation in the peroxisomal β-oxidation pathway are catalyzed by a multifunctional enzyme known as FOX2. This single polypeptide contains both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the trans-2-enoyl-CoA produced by FOX1 to 3-hydroxyacyl-CoA, and then oxidizes this intermediate to 3-ketoacyl-CoA. nih.gov The final step, thiolytic cleavage, is carried out by a separate peroxisomal thiolase.

3-Ketoacyl-Coenzyme A Thiolase Activity in Fatty Acid Degradation

3-Ketoacyl-CoA thiolase (also known as beta-ketothiolase) is a pivotal enzyme that catalyzes the final step in the mitochondrial beta-oxidation cycle. uniprot.orgpnas.org This process systematically shortens fatty acyl-CoA molecules by two carbons per cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. frontiersin.orguniprot.org The thiolase reaction involves the thiolytic cleavage of a 3-ketoacyl-CoA substrate, using a free coenzyme A molecule to yield a shortened acyl-CoA and one molecule of acetyl-CoA. uniprot.orgresearchgate.net

The direct interaction of this compound with 3-ketoacyl-CoA thiolase is preceded by its metabolism through the initial steps of the beta-oxidation pathway. Dec-2-ynoyl-CoA acts as a substrate for the mitochondrial enzyme enoyl-CoA hydratase (also known as crotonase). nih.gov This enzyme hydrates the acetylenic bond of Dec-2-ynoyl-CoA, which leads to the formation of an unstable enol intermediate that subsequently rearranges into beta-ketodecanoyl-CoA. nih.gov

This resulting molecule, beta-ketodecanoyl-CoA, is the direct substrate for 3-ketoacyl-CoA thiolase. nih.gov Therefore, while Dec-2-ynoyl-CoA is not a direct inhibitor of thiolase, its role is that of a precursor to the enzyme's substrate within the mitochondrial matrix. Research on rat liver mitochondria has demonstrated that the introduction of Dec-2-ynoyl-CoA leads to the formation of beta-ketodecanoate, confirming its processing through the hydratase step to become a substrate for the subsequent thiolase-catalyzed reaction. nih.gov

Table 1: Metabolism of Dec-2-ynoyl-CoA in the Mitochondrial Beta-Oxidation Pathway

| Initial Compound | Enzyme | Product | Subsequent Enzyme |

|---|---|---|---|

| This compound | Enoyl-CoA Hydratase (Crotonase) | beta-Ketodecanoyl-CoA | 3-Ketoacyl-CoA Thiolase |

Enoyl-Acyl Carrier Protein Reductase (FabI) in Bacterial Fatty Acid Synthesis

Enoyl-Acyl Carrier Protein Reductase, commonly known as FabI, is an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway found in many bacteria. nih.govfrontiersin.orgnih.gov This pathway is distinct from the type I system found in mammals, making its components attractive targets for antibacterial agents. nih.gov FabI catalyzes the final reductive step in each elongation cycle of fatty acid synthesis. frontiersin.orgsmoldyn.org Specifically, it reduces the trans-2-enoyl-acyl carrier protein (ACP) substrate to a saturated acyl-ACP, utilizing NADH or NADPH as the electron donor. frontiersin.orgpnas.org This reaction is crucial for the production of the fatty acids necessary for building bacterial cell membranes. smoldyn.org

While studies focusing specifically on the interaction of this compound with bacterial FabI are limited, significant insights can be drawn from its effects on analogous enzymes in mammalian systems. Research conducted on rat liver mitochondrial and microsomal fractions has shown that Dec-2-ynoyl-CoA is a potent inhibitor of enzymes that catalyze similar reduction reactions.

Notably, Dec-2-ynoyl-CoA was found to be a marked inhibitor of mitochondrial trans-2-enoyl-CoA reductase, an enzyme involved in the fatty acid chain elongation pathway, which is mechanistically similar to the reaction catalyzed by FabI. nih.gov This inhibition was demonstrated by a decreased conversion of trans-2-decenoyl-CoA to its saturated product, decanoic acid. nih.gov The acetylenic nature of Dec-2-ynoyl-CoA is critical to its inhibitory function against these reductase enzymes.

Table 2: Inhibitory Action of Dec-2-ynoyl-CoA on Related Reductase Enzymes

| Enzyme | System | Observed Effect | Reference |

|---|---|---|---|

| Mitochondrial trans-2-enoyl-CoA reductase | Rat Liver Mitochondria | Marked Inhibition | nih.gov |

| Peroxisomal bifunctional hydratase | Rat Liver | Marked Inhibition | nih.gov |

The findings in mammalian systems suggest that Dec-2-ynoyl-CoA acts as a powerful inhibitor of enoyl-reductase activities. Given the conservation of the chemical reaction catalyzed by both the mammalian reductases and bacterial FabI, it is plausible that Dec-2-ynoyl-CoA would exert a similar inhibitory effect on the bacterial enzyme. Acetylenic fatty acid derivatives, in general, have been explored as inhibitors of the FAS-II pathway. nih.gov

Subcellular Compartmentation and Tissue Specific Metabolic Processes

Mitochondrial Metabolic Processes Involving Dec-2-ynoyl-Coenzyme A

Mitochondria are central to cellular energy production, primarily through the beta-oxidation of fatty acids. Dec-2-ynoyl-CoA exhibits a dual role within this organelle, acting as both a substrate for one pathway and an inhibitor for another.

The mitochondrial fatty acid oxidation spiral is a critical pathway for energy generation from fatty acids. ontosight.ai Dec-2-ynoyl-CoA serves as a substrate for the mitochondrial enzyme trans-2-enoyl-CoA hydratase, also known as crotonase. nih.gov This enzyme hydrates Dec-2-ynoyl-CoA, leading to the formation of an unstable enol intermediate that subsequently rearranges to β-ketodecanoyl-CoA. nih.gov In the presence of reduced pyridine (B92270) nucleotides like NADPH or NADH, β-ketodecanoyl-CoA can be further metabolized to β-hydroxydecanoate and trans-2-decenoate. nih.gov This indicates that despite its unusual structure, Dec-2-ynoyl-CoA can be processed by the mitochondrial beta-oxidation machinery. nih.gov

In contrast to its role as a substrate for crotonase, Dec-2-ynoyl-CoA is a potent inhibitor of mitochondrial trans-2-enoyl-CoA reductase. nih.gov This enzyme is involved in the elongation of fatty acids within the mitochondria. The inhibition of this reductase is demonstrated by a decreased reduction of trans-2-decenoyl-CoA to decanoic acid in its presence. nih.gov The inhibitory action on the reductase, while being a substrate for the hydratase, highlights a complex regulatory role for Dec-2-ynoyl-CoA in mitochondrial fatty acid metabolism. nih.gov

| Enzyme | Interaction with Dec-2-ynoyl-CoA | Observed Outcome | Reference |

|---|---|---|---|

| Mitochondrial trans-2-enoyl-CoA hydratase (Crotonase) | Substrate | Formation of β-ketodecanoyl-CoA | nih.gov |

| Mitochondrial trans-2-enoyl-CoA reductase | Inhibitor | Marked inhibition of reductase activity | nih.gov |

Peroxisomal Metabolic Processes Involving this compound

Peroxisomes also contain a beta-oxidation system, which is distinct from the mitochondrial pathway and is responsible for shortening very-long-chain fatty acids and other specific substrates. mdpi.comfrontiersin.org

The peroxisomal beta-oxidation pathway involves a set of enzymes that are functionally similar but genetically distinct from their mitochondrial counterparts. tandfonline.com This system is particularly important for the metabolism of substrates that are poorly handled by mitochondria, such as very-long-chain fatty acids and dicarboxylic acids. researchgate.net The pathway consists of an acyl-CoA oxidase, a bifunctional enzyme with hydratase and dehydrogenase activities, and a thiolase. mdpi.comresearchgate.net

Dec-2-ynoyl-CoA demonstrates a significant inhibitory effect on the peroxisomal bifunctional enzyme. nih.gov Specifically, the hydratase activity of this enzyme is markedly inhibited by varying concentrations of Dec-2-ynoyl-CoA. nih.gov This is in stark contrast to the mitochondrial crotonase, which readily utilizes Dec-2-ynoyl-CoA as a substrate. nih.gov This differential effect underscores the distinct specificities of the mitochondrial and peroxisomal hydratase enzymes. The L-bifunctional enzyme (EHHADH) is known to be involved in the metabolism of dicarboxylic enoyl-CoAs. researchgate.net

Microsomal Fatty Acid Elongation Systems

The endoplasmic reticulum, or microsomal fraction, houses the primary system for the elongation of fatty acid chains. springernature.com This system involves a cycle of four enzymatic reactions that add two-carbon units to an acyl-CoA chain, utilizing malonyl-CoA as the donor and NADPH as a reductant. springernature.com

A study on the effect of Dec-2-ynoyl-CoA on the microsomal fatty acid chain elongation system in rat liver revealed it to be a potent and specific inhibitor. nih.gov The trans-2-enoyl-CoA reductase component of the elongation system was markedly inhibited with a Ki (inhibition constant) of 2.5 μM. nih.gov In contrast, the other enzymes of the system—the condensing enzyme (β-ketoacyl-CoA synthase), β-ketoacyl-CoA reductase, and β-hydroxyacyl-CoA dehydrase—were not affected. nih.gov The inhibition was found to be noncompetitive. This specific inhibition leads to an accumulation of the intermediates β-hydroxyacyl-CoA and trans-2-enoyl-CoA, without the formation of the final saturated, elongated fatty acid. nih.gov Interestingly, a similar compound, dec-3-ynoyl-CoA, did not inhibit the reductase, suggesting that the position of the triple bond is crucial for the inhibitory action. nih.gov

| Enzyme/Reaction Step | Effect of Dec-2-ynoyl-CoA | Ki Value | Reference |

|---|---|---|---|

| Condensing enzyme (β-ketoacyl-CoA synthase) | No effect | N/A | nih.gov |

| β-ketoacyl-CoA reductase | No effect | N/A | nih.gov |

| β-hydroxyacyl-CoA dehydrase | No effect | N/A | nih.gov |

| trans-2-enoyl-CoA reductase | Marked inhibition | 2.5 μM | nih.gov |

Biological Context and Organismal Relevance of Dec 2 Ynoyl Coenzyme a

Dec-2-ynoyl-Coenzyme A Metabolism in Eukaryotic Model Systems

Investigations in Mammalian Models (e.g., Rat Liver, Mouse)

In mammalian systems, the liver is a central organ for fatty acid metabolism. Studies utilizing rat liver microsomes have provided specific insights into the interaction of this compound with the fatty acid elongation pathway. Research has demonstrated that this compound acts as a potent inhibitor of the microsomal fatty acid chain elongation system.

Specifically, Dec-2-ynoyl-CoA has been shown to markedly inhibit the activity of trans-2-enoyl-CoA reductase, an essential enzyme in the elongation cycle. The inhibition constant (Ki) for this interaction was determined to be 2.5 microM. In contrast, other enzymes in the elongation pathway, namely the condensing enzyme, β-ketoacyl-CoA reductase, and β-hydroxyacyl-CoA dehydrase, were not affected by the presence of Dec-2-ynoyl-CoA. This selective inhibition suggests a specific interaction with the trans-2-enoyl-CoA reductase.

The proposed mechanism of inhibition involves the covalent binding of Dec-2-ynoyl-CoA to a critical sulfhydryl group at or near the active site of the trans-2-enoyl-CoA reductase. This is supported by observations that the reductase activity is inhibited by sulfhydryl-specific reagents like p-chloromercuribenzoate and that dithiothreitol (B142953), a protective agent for sulfhydryl groups, can prevent the inactivation of the enzyme by Dec-2-ynoyl-CoA. While detailed metabolic studies in mouse models are less specific, the fundamental pathways of fatty acid metabolism are highly conserved among mammals, suggesting a similar inhibitory role in mice.

Studies in Yeast Models (Saccharomyces cerevisiae)

Saccharomyces cerevisiae is a widely used eukaryotic model for studying fundamental cellular processes, including fatty acid metabolism. While direct studies on the metabolism of this compound are limited, its interaction with the fatty acid synthesis and degradation pathways can be inferred from the known functions of the enzymes involved.

Yeast utilizes both de novo fatty acid synthesis, carried out by a type I fatty acid synthase (FAS) in the cytosol, and fatty acid degradation via β-oxidation, which occurs in peroxisomes. The β-oxidation pathway in yeast involves a set of core enzymes that catabolize fatty acyl-CoAs to acetyl-CoA. This process includes the activity of enoyl-CoA hydratases and isomerases that act on unsaturated fatty acid intermediates. For instance, the enzyme Eci1p is a Δ3(cis),Δ2(trans)-enoyl-CoA isomerase that plays a role in the metabolism of unsaturated fatty acids.

Given its structure as an enoyl-CoA analog, Dec-2-ynoyl-CoA would be expected to interact with the enzymes of the β-oxidation pathway. It could potentially act as a substrate or an inhibitor for enzymes such as enoyl-CoA hydratase or 2,4-dienoyl-CoA reductase, which are involved in processing unsaturated acyl-CoAs. The presence of the triple bond in Dec-2-ynoyl-CoA makes it a potential mechanism-based inactivator for enzymes that catalyze reactions involving the double bond of enoyl-CoAs.

Analysis in Other Eukaryotic Organisms (Euglena gracilis, Neurospora crassa)

Euglena gracilis : This unicellular flagellate possesses a unique mitochondrial fatty acid synthetic pathway that operates as a reversal of β-oxidation, particularly under anaerobic conditions for the synthesis of wax esters. A key enzyme in this pathway is a mitochondrial trans-2-enoyl-CoA reductase. This enzyme has been purified and shown to catalyze the reduction of trans-2-enoyl-CoAs to their corresponding acyl-CoAs. The enzyme is active with both NADH and NADPH as electron donors and shows a preference for medium-chain length substrates. Given that Dec-2-ynoyl-CoA is a ten-carbon enoyl-CoA analog, it could potentially interact with this reductase, either as a substrate for reduction or as an inhibitor.

Neurospora crassa : This filamentous fungus is a model organism for studying eukaryotic genetics and metabolism. N. crassa can utilize long-chain fatty acids as a sole carbon source, inducing the enzymes of the β-oxidation pathway. This includes acyl-CoA synthetases, which activate fatty acids to their CoA esters, and the core enzymes of β-oxidation. While specific studies on Dec-2-ynoyl-CoA in N. crassa are not available, its role would be contextualized within the fatty acid degradation pathway. It would likely be a substrate for or an inhibitor of the enoyl-CoA hydratase or other enzymes that process unsaturated acyl-CoA intermediates during β-oxidation.

This compound Metabolism in Prokaryotic Model Systems

Investigations in Bacterial Systems (Escherichia coli, Pseudomonas spp., Ralstonia eutropha)

Escherichia coli : As a well-characterized prokaryotic model, E. coli possesses a type II fatty acid synthesis (FASII) pathway, where individual enzymes carry out the steps of fatty acid elongation. The intermediates in this pathway are acyl-acyl carrier protein (ACP) thioesters, not CoA thioesters. However, E. coli also has a robust fatty acid degradation (β-oxidation) pathway that metabolizes acyl-CoAs. The enzyme FabA, a 3-hydroxyacyl-ACP dehydratase, also possesses isomerase activity that converts trans-2-decenoyl-ACP to cis-3-decenoyl-ACP, a key step in unsaturated fatty acid synthesis. The β-oxidation pathway in E. coli can be functionally reversed for the production of fatty acids and other chemicals. In this context, the enoyl-ACP reductase (FabI) has been shown to possess NADH-dependent trans-enoyl-CoA reductase activity. Therefore, Dec-2-ynoyl-CoA could potentially interact with the enzymes of the β-oxidation pathway in E. coli, either as a substrate for hydration or reduction, or as an inhibitor.

Pseudomonas spp. : These bacteria are known for their diverse metabolic capabilities, including the metabolism of various fatty acids. Pseudomonas aeruginosa initiates fatty acid synthesis using a distinct class of β-ketoacyl ACP synthases known as FabY. The subsequent steps of elongation involve enzymes that act on acyl-ACPs. For fatty acid degradation, Pseudomonas species utilize the β-oxidation pathway. The metabolism of Dec-2-ynoyl-CoA in Pseudomonas would be expected to occur via the β-oxidation pathway, where it would encounter enzymes such as enoyl-CoA hydratase.

Ralstonia eutropha : This bacterium is notable for its ability to produce polyhydroxyalkanoates (PHAs), which are bioplastics. The synthesis of PHAs is closely linked to fatty acid metabolism, with intermediates from the β-oxidation pathway serving as precursors for PHA monomers. R. eutropha possesses multiple orthologs of R-specific enoyl-CoA hydratases (PhaJ). These enzymes are involved in supplying (R)-3-hydroxyacyl-CoA monomers for PHA synthesis from fatty acid degradation. The catalytic efficiencies of these hydratases increase with the substrate chain length from C4 to C8. Dec-2-ynoyl-CoA, as a C10 enoyl-CoA analog, would be a potential substrate for these hydratases, leading to its incorporation into PHA polymers or its further degradation.

Contributions to Microbial Fatty Acid Metabolism and Biosynthesis

This compound and similar acetylenic fatty acyl-CoA analogs serve as valuable tools for studying the mechanisms of microbial fatty acid metabolism. In the context of fatty acid biosynthesis, while the primary pathway in many bacteria utilizes acyl-ACPs, the study of CoA-based intermediates is relevant to engineered pathways and the reversal of β-oxidation. The functional reversal of the β-oxidation cycle is a promising strategy for the biosynthesis of fatty acids and their derivatives. In these engineered systems, enoyl-CoA reductases are crucial enzymes, and understanding their interaction with inhibitors like Dec-2-ynoyl-CoA is important for optimizing pathway efficiency.

In fatty acid degradation, Dec-2-ynoyl-CoA can be used to probe the active sites and reaction mechanisms of enzymes such as enoyl-CoA hydratases and isomerases. The acetylenic bond can act as a reactive group that leads to mechanism-based inactivation of these enzymes, allowing for their specific labeling and characterization. This contributes to a deeper understanding of the catalytic strategies employed by enzymes involved in microbial fatty acid metabolism.

Biochemical Significance and Advanced Research Methodologies

Regulatory Mechanisms Governing Fatty Acyl-Coenzyme A Levels

The intracellular concentration of fatty acyl-coenzyme A (acyl-CoA) is meticulously controlled through a complex interplay of biosynthetic, utilization, and degradation pathways. These regulatory mechanisms are crucial for maintaining cellular energy homeostasis and ensuring that the supply of fatty acids meets metabolic demands without reaching toxic levels. Coenzyme A (CoA) and its thioesters are involved in approximately 4% of all known biochemical reactions, highlighting their central role in metabolism. nih.gov

Key regulatory control is exerted at the level of fatty acid synthesis, primarily through the enzyme Acetyl-CoA Carboxylase (ACC) . ACC catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, which is the committed step in fatty acid biosynthesis. youtube.comyoutube.com The activity of ACC is subject to both allosteric regulation and hormonal control. Citrate, a signal of high energy status, allosterically activates ACC, promoting the conversion of excess carbohydrates into fatty acids. youtube.comyoutube.com Conversely, long-chain fatty acyl-CoAs provide feedback inhibition. youtube.com Hormones also play a critical role; insulin (B600854) activates ACC, favoring lipid storage, while glucagon (B607659) and epinephrine (B1671497) lead to its inhibition. youtube.com

Another critical regulatory point is the transport of fatty acids into the mitochondria for β-oxidation, controlled by Carnitine Palmitoyltransferase 1 (CPT1) . Malonyl-CoA, the product of the ACC-catalyzed reaction, is a potent inhibitor of CPT1. nih.gov This ensures that when fatty acid synthesis is active, β-oxidation is suppressed, preventing a futile cycle of simultaneous synthesis and degradation. nih.gov

The levels of fatty acyl-CoAs are also managed by the action of Acyl-CoA Thioesterases (ACOTs) , enzymes that hydrolyze acyl-CoAs into free fatty acids and coenzyme A. spandidos-publications.com These enzymes help regulate the size and composition of the intracellular acyl-CoA pool, thereby influencing various metabolic processes and preventing the accumulation of potentially toxic lipid intermediates. nih.govspandidos-publications.com Furthermore, upstream regulators such as sterol regulatory element-binding proteins (SREBPs) can influence the expression of genes involved in lipid biosynthesis in response to cellular stress signals, such as those from the endoplasmic reticulum. spandidos-publications.com

| Enzyme | Function | Activators | Inhibitors |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA (committed step in fatty acid synthesis). | Citrate, Insulin | Long-chain fatty acyl-CoAs, Glucagon, Epinephrine |

| Carnitine Palmitoyltransferase 1 (CPT1) | Facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. | - | Malonyl-CoA |

| Acyl-CoA Thioesterases (ACOTs) | Hydrolyze acyl-CoAs to free fatty acids and CoA, regulating pool size. | Substrate availability | - |

| Long-chain acyl-CoA synthetases (ACSLs) | Activate fatty acids by converting them to acyl-CoAs for metabolic processes. | - | - |

Role of Dec-2-ynoyl-Coenzyme A in Cellular Metabolic Flexibility

This compound is not a naturally occurring metabolic intermediate but is recognized scientifically as a mechanism-based inhibitor of enzymes involved in fatty acid metabolism. Specifically, it acts as an inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD) and short-chain acyl-CoA dehydrogenase (SCAD), key enzymes in the mitochondrial β-oxidation pathway. By irreversibly binding to these enzymes, Dec-2-ynoyl-CoA effectively blocks the breakdown of fatty acids.

Its primary role in research is as a tool to probe the importance of fatty acid oxidation and to understand cellular metabolic flexibility. Metabolic flexibility is the capacity of a cell or organism to adapt fuel utilization to fuel availability, such as switching from glucose to fatty acid oxidation during fasting. nih.gov By using Dec-2-ynoyl-CoA to inhibit β-oxidation, researchers can simulate a state of impaired fatty acid metabolism and study the consequences. This allows for the investigation of how cells compensate for the loss of a major energy source and how they reroute metabolic fluxes to maintain energy homeostasis. Such studies are crucial for understanding the metabolic adaptations that occur in pathological states where fatty acid oxidation is compromised.

Implications of Dysregulation in Fatty Acid Metabolic Pathways

The dysregulation of fatty acid metabolic pathways, leading to an imbalance in fatty acyl-CoA levels, is a hallmark of numerous metabolic diseases. escholarship.org Coenzyme A is an essential cofactor for numerous reactions in intermediary metabolism, and disturbances in its synthesis or the metabolism of acyl-CoAs can lead to metabolic or neurodegenerative diseases. escholarship.orgnih.gov

One of the most significant consequences is the development of insulin resistance . In conditions of nutrient excess, elevated levels of fatty acyl-CoAs in tissues like skeletal muscle and liver can lead to the accumulation of lipid species such as diacylglycerols and ceramides. These lipids can interfere with insulin signaling pathways, impairing glucose uptake and utilization and contributing to the pathophysiology of type 2 diabetes. nih.gov The accumulation of lipids within skeletal muscle is strongly associated with insulin resistance. nih.gov

In the liver, chronic dysregulation of fatty acid metabolism contributes to Nonalcoholic Fatty Liver Disease (NAFLD) . mdpi.com This condition is characterized by the excessive accumulation of triglycerides (steatosis) due to an imbalance between fatty acid uptake, synthesis, and disposal through oxidation or export. mdpi.com If left unchecked, NAFLD can progress to more severe conditions like steatohepatitis (NASH), fibrosis, and cirrhosis. mdpi.com

Furthermore, aberrant lipid metabolism is increasingly recognized as a critical factor in the development and progression of certain cancers. nih.govmdpi.com Cancer cells often exhibit altered fatty acid synthesis and oxidation pathways to meet the high bioenergetic and biosynthetic demands of rapid proliferation. nih.gov Dysregulation of enzymes such as fatty acid synthase and acetyl-CoA carboxylase is a common feature in many types of cancer. nih.gov

| Disease/Condition | Metabolic Consequence of Dysregulation |

| Insulin Resistance / Type 2 Diabetes | Accumulation of lipid intermediates (e.g., diacylglycerols, ceramides) in muscle and liver, impairing insulin signaling. nih.gov |

| Nonalcoholic Fatty Liver Disease (NAFLD) | Excessive triglyceride accumulation in hepatocytes due to increased fatty acid synthesis and uptake, and reduced oxidation. mdpi.com |

| Cancer | Altered lipid metabolism to support rapid cell growth, proliferation, and survival. nih.govmdpi.com |

| Neurodegenerative Diseases | Dysregulation of CoA synthesis or acyl-CoA metabolism has been linked to neurodegeneration. escholarship.org |

Advanced Analytical Techniques for Quantifying Coenzyme A and Acyl-Coenzyme A Species

The accurate quantification of Coenzyme A and its various acyl-derivatives is essential for studying metabolic pathways and their dysregulation. Due to the chemical properties and varying concentrations of these molecules, several advanced analytical techniques have been developed. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Compound Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the state-of-the-art method for the comprehensive analysis and quantification of CoA and a wide range of acyl-CoA species. nih.govresearchgate.net This technique offers high sensitivity, specificity, and the ability to measure multiple compounds simultaneously from a complex biological sample. nih.govmdpi.com

The process begins with the separation of different acyl-CoAs using liquid chromatography, often employing reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) columns. researchgate.netqub.ac.uk Following separation, the molecules are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.

Tandem mass spectrometry (MS/MS) is then used for detection and quantification. In a common approach known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), a specific precursor ion for each acyl-CoA is selected and fragmented. researchgate.net A characteristic fragment ion is then monitored. This precursor-to-product ion transition is highly specific for each molecule, allowing for precise quantification even at very low concentrations (femtomole range) and minimizing interference from other molecules in the sample. mdpi.comqub.ac.uk This makes LC-MS/MS the preferred method for detailed metabolomic studies of acyl-CoA profiles in cells and tissues. nih.govmdpi.com

| Technique | Principle | Advantages | Limitations |

| Spectrophotometric Assay | Measures enzyme activity by detecting changes in light absorbance of a substrate or a coupled reaction product (e.g., NADH). creative-enzymes.com | Cost-effective, robust, suitable for high-throughput screening of enzyme activity. thermofisher.comnih.gov | Indirect measurement, limited to specific enzyme reactions, does not quantify individual acyl-CoA species. nih.gov |

| LC-MS/MS | Separates compounds by liquid chromatography, then identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net | High sensitivity and specificity, allows for simultaneous quantification of a wide range of acyl-CoA species. mdpi.comnih.gov | Higher cost, more complex sample preparation and operation. mdpi.comnih.gov |

Q & A

Q. How can researchers design a novel assay to screen for Dec-2-ynoyl-CoA’s interactome in live cells?

- Methodological Answer : Implement click chemistry approaches:

- Probe synthesis : Conjugate Dec-2-ynoyl-CoA to azide-bearing tags (e.g., biotin-azide) via copper-catalyzed cycloaddition.

- Pull-down assays : Use streptavidin beads to isolate interactors, followed by LC-MS/MS identification.

- Validation : CRISPR-Cas9 knockout of candidate binding proteins and rescue experiments .

Q. What methodologies enable the study of Dec-2-ynoyl-CoA’s spatial distribution in cellular organelles?

- Methodological Answer : Subcellular fractionation (differential centrifugation) paired with fluorescence microscopy using acyl-CoA-specific probes (e.g., anti-CoA antibodies). For real-time tracking, engineer FRET-based biosensors responsive to Dec-2-ynoyl-CoA concentration .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in Dec-2-ynoyl-CoA studies across laboratories?

- Methodological Answer : Adopt FAIR data principles :

- Documentation : Share detailed protocols (e.g., RRID:SCR_017582) and raw data in repositories like Zenodo.

- Inter-lab validation : Participate in ring trials with blinded samples.

- Reagent validation : Use commercial Dec-2-ynoyl-CoA with certificates of analysis (e.g., ≥95% purity by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.